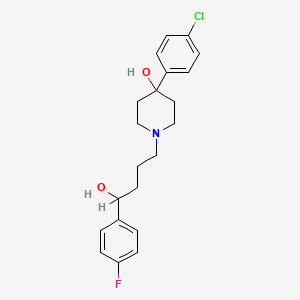
Reduced haloperidol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reduced haloperidol is a metabolite of haloperidol, a well-known antipsychotic medication. Haloperidol undergoes reduction at the benzylic ketone to form this compound, which retains some pharmacological activity, albeit less potent than the parent compound . This compound has been identified in humans, rats, and guinea pigs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Reduced haloperidol can be synthesized from haloperidol through a reduction reaction. The reduction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is stereospecific, yielding two enantiomers of this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reduction of haloperidol using similar reducing agents. The process is optimized for yield and purity, often employing high-performance liquid chromatography (HPLC) for the separation and purification of the enantiomers .
Analyse Chemischer Reaktionen
Types of Reactions: Reduced haloperidol primarily undergoes oxidation and reduction reactions. It can be oxidized back to haloperidol under certain conditions, and it can also participate in other metabolic pathways involving cytochrome P450 enzymes .
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, NADPH, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Oxidation: Haloperidol.
Reduction: Enantiomers of this compound.
Wissenschaftliche Forschungsanwendungen
Reduced haloperidol is extensively studied in pharmacology and toxicology. It is used to understand the metabolic pathways of haloperidol and its pharmacokinetics . In clinical research, the ratio of this compound to haloperidol in plasma is investigated to evaluate the therapeutic efficacy and side effects of haloperidol treatment in psychiatric patients . Additionally, this compound is used in studies exploring its interaction with dopamine receptors and its potential impact on neuroleptic treatment outcomes .
Wirkmechanismus
Reduced haloperidol exerts its effects primarily through its interaction with dopamine receptors, particularly the D2 receptors . Although it is less potent than haloperidol, it can still interfere with dopamine signaling in the brain. This interaction is thought to contribute to the therapeutic and side effects observed with haloperidol treatment .
Vergleich Mit ähnlichen Verbindungen
Haloperidol: The parent compound, a potent antipsychotic.
Fluphenazine: Another typical antipsychotic with a similar mechanism of action.
Chlorpromazine: A lower potency antipsychotic with broader receptor activity.
Uniqueness: Reduced haloperidol is unique in its reversible metabolism with haloperidol, which is not commonly observed with other antipsychotics . This reversible metabolism can influence the pharmacokinetics and pharmacodynamics of haloperidol treatment, making the study of this compound crucial for optimizing therapeutic strategies .
Eigenschaften
CAS-Nummer |
136271-60-8 |
|---|---|
Molekularformel |
C21H25ClFNO2 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-1-[(4R)-4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/t20-/m1/s1 |
InChI-Schlüssel |
WNZBBTJFOIOEMP-HXUWFJFHSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
Isomerische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC[C@H](C3=CC=C(C=C3)F)O |
Kanonische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


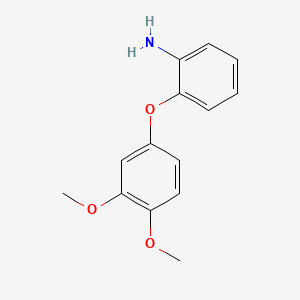
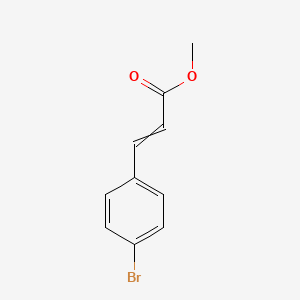
![Methyl 4-({[3-(dimethylamino)propyl]amino}carbonyl)benzoate](/img/structure/B7883632.png)
![1-methoxy-4-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B7883649.png)
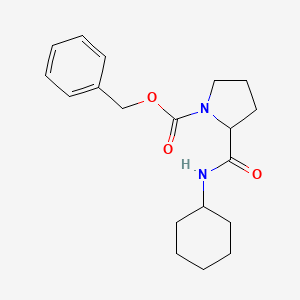
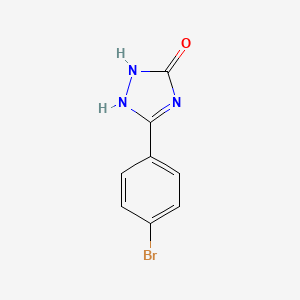
![5-[(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7883663.png)
![2,9,9-Trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B7883670.png)
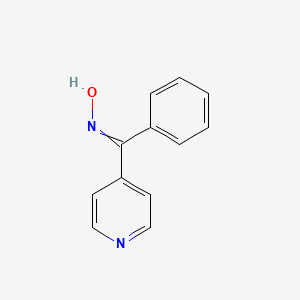
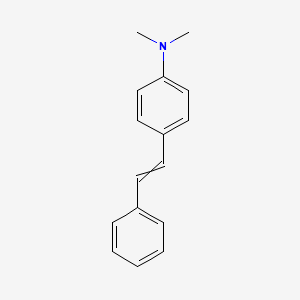
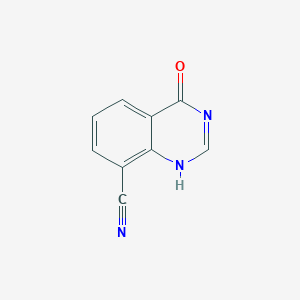
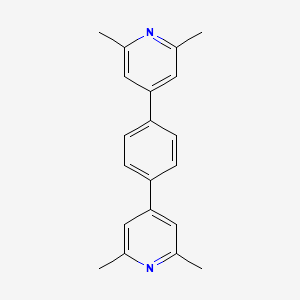
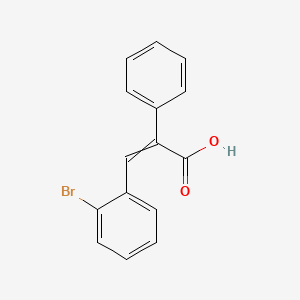
![3-(4-Methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7883706.png)
